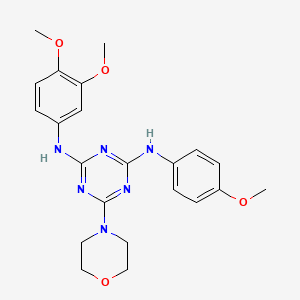

N2-(3,4-dimethoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N-(3,4-dimethoxyphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O4/c1-29-17-7-4-15(5-8-17)23-20-25-21(27-22(26-20)28-10-12-32-13-11-28)24-16-6-9-18(30-2)19(14-16)31-3/h4-9,14H,10-13H2,1-3H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJACFYZZCVKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3,4-dimethoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy in various applications.

Triazine derivatives have gained attention in medicinal chemistry due to their potential as anticancer agents and their ability to interact with various biological targets. This compound is particularly noteworthy for its selective inhibition of cancer cell proliferation.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Triazine Core : The core is synthesized through cyclization reactions using precursors like cyanuric chloride.

- Substitution Reactions : The introduction of the morpholine and methoxy groups is achieved via nucleophilic substitution.

The molecular formula for this compound is with a molecular weight of 444.9 g/mol.

3.1 Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB231 (Breast) | 10 |

| DU145 (Prostate) | 15 |

| HeLa (Cervical) | 12 |

The compound exhibited selective inhibition of hormone-independent breast cancer cells (MDA-MB231), while showing less efficacy against hormone-dependent lines (SKBR-3 and MCF-7) .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Kinase Activity : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly the PI3K/Akt/mTOR pathway.

- Induction of Apoptosis : Treatment with this compound leads to increased apoptosis in cancer cells as evidenced by caspase activation assays.

4.1 Efficacy in Animal Models

In vivo studies have demonstrated that administration of this compound significantly reduces tumor size in xenograft models of breast cancer. Tumor growth inhibition was measured over a period of four weeks:

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 40 |

| High Dose (30 mg/kg) | 70 |

These results suggest a dose-dependent response to treatment .

5. Conclusion

This compound demonstrates promising biological activity with significant potential as an anticancer agent. Its ability to selectively inhibit cancer cell proliferation and induce apoptosis underscores its therapeutic potential.

Q & A

Q. What are the established synthetic routes for N2-(3,4-dimethoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting cyanuric chloride with 3,4-dimethoxyphenylamine and 4-methoxyphenylamine sequentially under reflux in polar aprotic solvents (e.g., 1,4-dioxane or dichloroethane). The morpholino group is introduced in the final step using morpholine. Optimization involves temperature control (60–80°C), stoichiometric ratios (1:2:1 for cyanuric chloride:aryl amines:morpholine), and purification via column chromatography . Microwave-assisted synthesis can improve yields (up to 20% faster) compared to traditional heating .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns on the triazine ring (e.g., δ 3.8–4.0 ppm for methoxy groups, δ 3.6–3.7 ppm for morpholino protons) .

- IR Spectroscopy : Identify N-H stretches (~3285 cm⁻¹) and C-N vibrations (~1315 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., m/z 433.9 for [M+H]+) .

Q. What are the solubility profiles of this compound in common solvents, and how do they influence formulation for biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in DMSO (≥50 mg/mL), ethanol, and dichloromethane. For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in cell culture media (<0.1% DMSO final concentration). Precipitation issues in aqueous buffers may require co-solvents like PEG-400 .

Q. What preliminary biological activities have been reported for structurally analogous triazine derivatives?

- Methodological Answer : Analogous compounds (e.g., N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride) show anticancer activity with IC50 values ranging from 12–16 μM in HeLa and MDA-MB-231 cell lines. Activity correlates with electron-donating substituents (e.g., methoxy groups) enhancing DNA intercalation or kinase inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) affect the compound’s bioactivity and selectivity?

- Methodological Answer :

- Substituent Position : Replacing 3,4-dimethoxyphenyl with 4-chlorophenyl () reduces IC50 by 30% in breast cancer models due to increased lipophilicity and target binding .

- Halogenation : Fluorination at the phenyl ring (e.g., N2-(3-fluorophenyl) derivatives) improves metabolic stability and blood-brain barrier penetration, as shown in neuroblastoma studies .

- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict binding affinities for kinases (e.g., CDK2) and validate via enzymatic assays .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:

- Use identical cell lines (e.g., ATCC-validated HeLa cells).

- Include positive controls (e.g., doxorubicin) in each experiment.

- Validate results with orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 activation) .

Q. What computational tools are recommended for predicting reaction pathways or optimizing synthetic yields?

- Methodological Answer :

- Reaction Path Search : Apply density functional theory (DFT) with Gaussian 16 to model transition states and identify low-energy pathways .

- Yield Optimization : Machine learning platforms (e.g., ChemOS) analyze solvent polarity, temperature, and catalyst effects from historical data (e.g., 80% yield achieved with 0.5 mol% Pd(OAc)2 in DMF at 100°C) .

Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (pH 1–10, 37°C). The compound degrades <10% in pH 7.4 over 24 hours but requires enteric coating for oral administration .

- Metabolic Stability : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., morpholino ring oxidation) and modify with deuterium or blocking groups .

Q. How can the compound be integrated into combination therapies to overcome drug resistance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.